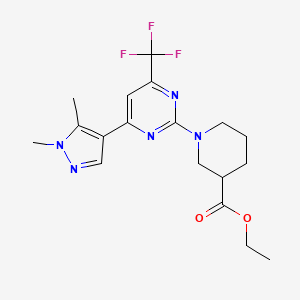
Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C18H22F3N5O2 and its molecular weight is 397.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate is a compound of significant interest due to its potential biological activities. This compound features a unique structural framework that combines a piperidine ring with both pyrazole and pyrimidine moieties, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H20F3N5O2
This structure is characterized by:
- A piperidine ring that enhances solubility and bioavailability.
- A trifluoromethyl group that may contribute to its lipophilicity and metabolic stability.
- A pyrazole ring known for its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Research indicates that compounds with similar structures often act as inhibitors of kinases or modulators of receptor activity.
Kinase Inhibition
Recent studies have shown that derivatives of pyrimidine and pyrazole can inhibit kinases such as CDK (Cyclin-dependent kinase) and GSK (Glycogen synthase kinase). For instance, compounds similar to the one have demonstrated IC50 values in the nanomolar range against various kinases, indicating potent inhibitory effects .
Receptor Modulation
Additionally, compounds featuring pyrazole and pyrimidine scaffolds have been identified as positive allosteric modulators of muscarinic acetylcholine receptors. These interactions can lead to enhanced signaling pathways relevant for neurological functions .
Biological Activity Overview
The biological activities associated with this compound can be categorized into several therapeutic areas:
| Therapeutic Area | Activity | Reference |
|---|---|---|
| Anticancer | Inhibits CDK and GSK kinases | |
| Antimicrobial | Potential activity against pathogens | |
| Neurological | Modulates muscarinic receptors |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of similar compounds, it was found that derivatives exhibited significant inhibition of tumor cell proliferation through targeted kinase inhibition. The compounds were tested in vitro against multiple cancer cell lines, showing promising results with IC50 values below 100 nM for some derivatives .
Case Study 2: Neurological Applications
Another study focused on the neurological implications of pyrazole derivatives highlighted their role as allosteric modulators of M4 muscarinic receptors. The compounds enhanced acetylcholine signaling, which could be beneficial in treating conditions like Alzheimer's disease .
Propriétés
IUPAC Name |
ethyl 1-[4-(1,5-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O2/c1-4-28-16(27)12-6-5-7-26(10-12)17-23-14(8-15(24-17)18(19,20)21)13-9-22-25(3)11(13)2/h8-9,12H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBZDVHMIBWCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=C(N(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














